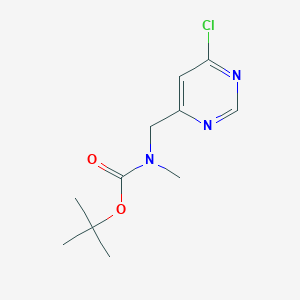
tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various chemical reactions and research applications due to its unique structure and properties.
Preparation Methods
The synthesis of tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate typically involves the reaction of 6-chloropyrimidine-4-carbaldehyde with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological system and target molecule.
Comparison with Similar Compounds
tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate: Similar structure but with a pyridine ring instead of pyrimidine.
tert-Butyl ((1-((5-bromo-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate: Contains additional substituents on the pyrimidine ring and a cyclohexyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both tert-butyl and methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16ClN3O2 |
|---|---|
Molecular Weight |
257.72 g/mol |
IUPAC Name |
tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H16ClN3O2/c1-11(2,3)17-10(16)15(4)6-8-5-9(12)14-7-13-8/h5,7H,6H2,1-4H3 |
InChI Key |
ZUXAZWZHFCGJAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=NC=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















